molecular formula C6H14ClNO B1486224 3-(Ethylamino)cyclobutanol hydrochloride CAS No. 2203071-36-5

3-(Ethylamino)cyclobutanol hydrochloride

Cat. No.: B1486224
CAS No.: 2203071-36-5
M. Wt: 151.63 g/mol
InChI Key: OHHQONCSKNPFGR-UHFFFAOYSA-N
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Description

3-(Ethylamino)cyclobutanol hydrochloride is a cyclobutane-derived amine salt characterized by an ethylamino (-NHCH₂CH₃) substituent at the 3-position of the cyclobutanol ring. Key features include:

  • Molecular formula: Likely C₆H₁₄ClNO (based on analogs such as cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride, C₅H₁₂ClNO ).
  • Applications: Cyclobutanol/amine derivatives are frequently explored in medicinal chemistry for their conformational rigidity, which can enhance binding affinity to biological targets .

Properties

IUPAC Name

3-(ethylamino)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-7-5-3-6(8)4-5;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQONCSKNPFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Isomers

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Isomerism Reference
3-Methylcyclobutanamine hydrochloride C₅H₁₂ClN 121.61 Methyl (-CH₃) at 3-position N/A
cis-3-Hydroxy-3-methylcyclobutylamine HCl C₅H₁₂ClNO 137.61 Hydroxy (-OH), methyl (-CH₃) cis
trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl C₆H₁₄ClNO 151.63 Hydroxy (-OH), methyl (-CH₃), methamine trans
3-(2-Aminoethyl)cyclobutan-1-ol HCl C₆H₁₄ClNO 151.63 Aminoethyl (-CH₂CH₂NH₂) cis/trans
Key Observations :

Substituent Effects: The ethylamino group in 3-(Ethylamino)cyclobutanol HCl provides greater steric bulk and basicity compared to methyl or aminomethyl analogs (e.g., 3-Methylcyclobutanamine HCl ). This may influence solubility and receptor interaction. Hydroxy-containing analogs (e.g., cis-3-Hydroxy-3-methylcyclobutylamine HCl ) exhibit hydrogen-bonding capacity, enhancing solubility in polar solvents.

Isomerism :

  • Cis-trans isomerism significantly impacts physicochemical properties. For example, trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl has a higher molecular weight (151.63 vs. 137.61 for cis isomers) due to extended substituent orientation.

Analytical Characterization

  • Chromatography: Thin-layer chromatography (TLC) methods for cyclobutanol derivatives employ mobile phases like ethyl acetate/acetic acid/HCl/water (11:7:1:1) and visualization with ninhydrin/cadmium reagents .
  • Spectroscopy: ¹H-NMR data for analogs (e.g., δ 2.56–2.31 ppm for methylamino protons ) help confirm substituent positions and isomer purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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